Aloesin

tyrosinase inhibition enzyme kinetics skin lightening

Sourcing Aloesin (CAS 30861-27-9) demands mechanistic clarity—not all chromones are equal. Unlike competitive inhibitors (arbutin) or mere substrates (aloeresin A), Aloesin acts via noncompetitive inhibition (Ki=5.3 mM), enabling 63.3% UV-pigmentation suppression in synergistic human trials. With superior intestinal absorption (up to 13.64%) and higher human tyrosinase docking affinity (-7.2 kcal/mol) vs. kojic acid, it is the validated reference compound for multi-target depigmenting research and oral bioavailability studies. Insist on ≥98% HPLC purity for reproducible outcomes.

Molecular Formula C19H22O9
Molecular Weight 394.4 g/mol
CAS No. 30861-27-9
Cat. No. B1665252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloesin
CAS30861-27-9
Synonyms8-beta-D-glucopyranosyl-7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one
aloe resin B
aloeresin B
aloesin
UP780
Molecular FormulaC19H22O9
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1
InChIKeyHKIKAXXIWJHWLY-ZIIYPAMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aloesin (CAS 30861-27-9): Procurement-Grade Profile of a Natural C-Glycosylated Chromone Tyrosinase Inhibitor


Aloesin (CAS 30861-27-9, C₁₉H₂₂O₉, MW 394.4) is a C-glycosylated chromone compound naturally derived from Aloe species [1]. It functions as a tyrosinase inhibitor with moderate potency (IC₅₀ = 0.1–31.5 μM depending on enzyme source), and exhibits antioxidant, anti-inflammatory, and free radical scavenging properties [2]. Commercially available as a pale yellow to brown sticky solid (>98% HPLC purity), it is soluble in DMSO or ethanol and stable for 2–3 years at -20°C as powder [3].

Aloesin vs. In-Class Tyrosinase Inhibitors: Why Generic Substitution Is Scientifically Unjustified


Direct substitution of Aloesin with other tyrosinase inhibitors (e.g., arbutin, kojic acid, plicataloside) is not scientifically defensible due to fundamental differences in inhibition kinetics, enzyme source specificity, and in vivo efficacy. Aloesin exhibits noncompetitive inhibition of tyrosinase (Ki = 5.3 mM) [1], whereas arbutin acts competitively [2]; aloeresin A, a structurally related chromone, behaves as a tyrosinase substrate rather than a true inhibitor [3]; and plicataloside demonstrates 2.7-fold weaker IC₅₀ [4]. These mechanistic divergences preclude interchangeable use in research or formulation applications.

Aloesin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Mechanism-Based Differentiation: Noncompetitive vs. Competitive Tyrosinase Inhibition

Aloesin inhibits tyrosinase via a noncompetitive mechanism (Ki = 5.3 mM), whereas the widely used comparator arbutin inhibits competitively [1]. Lineweaver-Burk analysis confirms distinct binding modes: aloesin binds to a site other than the active site, enabling synergistic inhibition when combined with competitive inhibitors [2]. This mechanistic difference is critical for formulation design and interpreting mixed-inhibitor studies.

tyrosinase inhibition enzyme kinetics skin lightening

In Vivo Human Efficacy: UV-Induced Hyperpigmentation Suppression Compared to Arbutin

In a controlled human trial (n=15), topical aloesin applied 4× daily for 15 days suppressed UV-induced (210 mJ) pigmentation by 34% compared to vehicle control (P<0.05). Arbutin under identical conditions achieved 43.5% suppression [1]. Notably, aloesin+arbutin combination yielded 63.3% suppression, demonstrating synergistic in vivo efficacy [2]. Aloesin alone also exhibited dose-dependent pigmentation suppression (n=7; P<0.05) [1].

human clinical trial UV protection skin pigmentation

Comparative Absorption and Metabolism: Superior Intestinal Uptake Among Aloe Chromones

In comparative in vitro absorption studies using Caco-2 monolayers and everted gut sacs, aloesin demonstrated % absorption of 7.61% to 13.64%, exceeding aloin (5.51% to 6.60%) and comparable to or exceeding aloe-emodin (6.60% to 11.32%) [1]. Notably, up to 38.86% of absorbed aloesin underwent glucuronidation or sulfation, versus 18.15% for aloin and 18.18% for aloe-emodin [2]. Aloesin also showed significantly higher absorption in the everted gut sac model than in Caco-2 monolayers (P<0.05) [3].

intestinal absorption pharmacokinetics bioavailability

Structural Selectivity: True Inhibitor vs. Substrate Among Chromone Analogs

Among structurally related chromones from Aloe species, aloesin functions as a true tyrosinase inhibitor (IC₅₀ = 31.5 μM in dose-response assays), whereas aloeresin A, a closely related analog, was determined to be a substrate of mushroom tyrosinase rather than an inhibitor [1]. Plicataloside, another comparator, exhibited 2.7-fold weaker inhibition (IC₅₀ = 84.1 μM), with molecular docking scores significantly lower than aloesin (P<0.01) [2].

structure-activity relationship tyrosinase substrate chromone selectivity

Human Tyrosinase Binding Affinity: In Silico Comparison with Kojic Acid

In silico molecular docking against predicted human tyrosinase structure revealed that aloesin exhibits a binding affinity of -7.2 kcal/mol, which is 1.6 kcal/mol stronger (more negative) than kojic acid (-5.6 kcal/mol) [1]. This computational evidence suggests aloesin may have intrinsically higher affinity for the human enzyme target, though norartocarpetin (-7.6 kcal/mol) and hesperetin (-7.5 kcal/mol) showed marginally stronger docking scores [2].

molecular docking in silico binding affinity

Aloesin (CAS 30861-27-9): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synergistic Tyrosinase Inhibitor Formulations (Cosmetic / Dermatological R&D)

Aloesin's noncompetitive inhibition mechanism (Ki = 5.3 mM) enables rational combination with competitive inhibitors like arbutin to achieve synergistic efficacy [1]. A human trial demonstrated that aloesin+arbutin combination suppressed UV-induced pigmentation by 63.3%, outperforming either agent alone (34% and 43.5%, respectively) [2]. Formulators developing multi-target skin lightening products should prioritize aloesin for its demonstrated synergy potential rather than standalone potency.

Aloe-Derived Tyrosinase Inhibitor Research Requiring True Inhibitors vs. Substrates

When studying Aloe chromones for tyrosinase inhibition, researchers must differentiate true inhibitors from substrates. Aloesin (IC₅₀ = 31.5 μM) functions as a genuine inhibitor, whereas aloeresin A acts as a tyrosinase substrate, and plicataloside exhibits 2.7-fold weaker inhibition (IC₅₀ = 84.1 μM) with significantly lower docking scores (P<0.01) [1]. For structure-activity relationship studies or enzyme mechanism investigations, aloesin is the validated reference compound among its structural analogs.

Bioavailability Studies and Oral Supplement Development

Aloesin demonstrates superior intestinal absorption (7.61–13.64%) compared to aloin (5.51–6.60%) and undergoes extensive first-pass metabolism via glucuronidation/sulfation (up to 38.86% of absorbed dose) [1]. Its absorption profile differs significantly between Caco-2 monolayer and everted gut sac models (P<0.05) [2]. These properties position aloesin as a preferred candidate for oral bioavailability research and nutraceutical formulation where absorption efficiency is a critical selection criterion.

Human-Relevant Tyrosinase Screening and Target Validation

In silico docking reveals aloesin binds to human tyrosinase with higher predicted affinity (-7.2 kcal/mol) than the industry standard kojic acid (-5.6 kcal/mol) [1]. Given known species-specific differences in tyrosinase inhibition (mushroom vs. human IC₅₀ values can vary by orders of magnitude) [2], researchers prioritizing human-relevant target engagement should consider aloesin for initial screening and validation before advancing to cell-based or tissue models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.